4-Carbamoylnicotinic acid
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Overview
Description
4-Carbamoylnicotinic acid is a chemical compound that belongs to the class of pyridine carboxylic acids. It is a derivative of nicotinic acid and has been studied for its potential therapeutic and environmental applications. The compound has a molecular formula of C7H6N2O3 and a molecular weight of 166.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Carbamoylnicotinic acid can be synthesized through various methods. One common approach involves the oxidation of 4-cyanonicotinic acid using hydrogen peroxide in the presence of a catalyst. Another method includes the hydrolysis of 4-cyanonicotinic acid under acidic or basic conditions to yield this compound .
Industrial Production Methods: On an industrial scale, the production of this compound often involves the oxidation of 4-cyanonicotinic acid using nitric acid. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-Carbamoylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-nitronicotinic acid.
Reduction: It can be reduced to form 4-aminonicotinic acid.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or nitric acid as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions
Major Products:
Scientific Research Applications
4-Carbamoylnicotinic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-carbamoylnicotinic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
4-Carbamoylnicotinic acid can be compared with other similar compounds, such as:
Nicotinic Acid: Both compounds are derivatives of pyridine carboxylic acids, but this compound has an additional carbamoyl group, which imparts different chemical and biological properties.
4-Aminonicotinic Acid: This compound is a reduction product of this compound and has different reactivity and applications.
4-Nitronicotinic Acid: An oxidation product of this compound, it has distinct chemical properties and uses.
The uniqueness of this compound lies in its versatile reactivity and wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
4-carbamoylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-6(10)4-1-2-9-3-5(4)7(11)12/h1-3H,(H2,8,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXXPJODVNKSAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24202-75-3 |
Source
|
Record name | 4-(Aminocarbonyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24202-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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